[(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea
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Overview
Description
[(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea: is a chemical compound with the molecular formula C₇H₁₂N₆S₂ and a molecular weight of 244.34 g/mol This compound is known for its unique structure, which includes a cyclopentanedione core with two thiosemicarbazone groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: [(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea can be synthesized through the reaction of 1,2-cyclopentanedione with thiosemicarbazide. The reaction typically involves the following steps:
- Dissolve 1,2-cyclopentanedione in an appropriate solvent, such as ethanol or methanol.
- Add thiosemicarbazide to the solution and stir the mixture at room temperature.
- Allow the reaction to proceed for several hours, during which the product precipitates out of the solution.
- Filter the precipitate and wash it with cold solvent to obtain the pure compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: [(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone groups to their corresponding amines.
Substitution: The thiosemicarbazone groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiosemicarbazone derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2-cyclopentanedione bis(thiosemicarbazone) involves its ability to chelate metal ions, forming stable complexes that can interact with biological targets. The compound’s thiosemicarbazone groups can bind to metal ions, such as copper, nickel, and platinum, leading to the inhibition of enzymes and disruption of cellular processes. This chelation mechanism is particularly important in its anticancer and antimicrobial activities .
Comparison with Similar Compounds
1,2-Cyclohexanedione bis(thiosemicarbazone): Similar structure but with a six-membered ring instead of a five-membered ring.
1,2-Cyclopentanedione bis(semicarbazone): Similar structure but with semicarbazone groups instead of thiosemicarbazone groups.
1,2-Cyclopentanedione bis(phenylhydrazone): Similar structure but with phenylhydrazone groups instead of thiosemicarbazone groups.
Uniqueness: [(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea is unique due to its specific combination of a cyclopentanedione core and thiosemicarbazone groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1081-49-8 |
---|---|
Molecular Formula |
C7H12N6S2 |
Molecular Weight |
244.335 |
IUPAC Name |
[(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)cyclopentylidene]amino]thiourea |
InChI |
InChI=1S/C7H12N6S2/c8-6(14)12-10-4-2-1-3-5(4)11-13-7(9)15/h1-3H2,(H3,8,12,14)(H3,9,13,15)/b10-4-,11-5- |
InChI Key |
GZANINPJUZYTLG-GGXLTUIBSA-N |
SMILES |
C1CC(=NNC(=S)N)C(=NNC(=S)N)C1 |
Synonyms |
1,2-Cyclopentanedione bis(thiosemicarbazone) |
Origin of Product |
United States |
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